molecular formula C16H19N B3164512 ({[1,1'-Biphenyl]-4-yl}methyl)(propyl)amine CAS No. 893574-35-1

({[1,1'-Biphenyl]-4-yl}methyl)(propyl)amine

Cat. No.: B3164512
CAS No.: 893574-35-1
M. Wt: 225.33 g/mol
InChI Key: UQBWUSRYYLCNJG-UHFFFAOYSA-N
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Description

({[1,1'-Biphenyl]-4-yl}methyl)(propyl)amine is a secondary amine featuring a propyl group and a biphenylmethyl moiety attached to the nitrogen atom. Its molecular formula is C₁₇H₂₁N, with a molecular weight of 239.36 g/mol. The biphenyl group imparts significant steric bulk and lipophilicity, influencing its solubility and reactivity.

Properties

IUPAC Name

N-[(4-phenylphenyl)methyl]propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N/c1-2-12-17-13-14-8-10-16(11-9-14)15-6-4-3-5-7-15/h3-11,17H,2,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQBWUSRYYLCNJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=CC=C(C=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({[1,1’-Biphenyl]-4-yl}methyl)(propyl)amine typically involves the following steps:

Industrial Production Methods

Industrial production of ({[1,1’-Biphenyl]-4-yl}methyl)(propyl)amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl ketones, while reduction can produce biphenyl amines.

Scientific Research Applications

Chemistry

In chemistry, ({[1,1’-Biphenyl]-4-yl}methyl)(propyl)amine is used as a building block for synthesizing more complex molecules. Its biphenyl core provides a stable framework for various functionalizations .

Biology and Medicine

Its structural features allow it to interact with biological targets, making it a candidate for drug discovery .

Industry

In the industrial sector, ({[1,1’-Biphenyl]-4-yl}methyl)(propyl)amine can be used in the production of polymers, dyes, and other materials. Its stability and reactivity make it suitable for various manufacturing processes .

Mechanism of Action

The mechanism of action of ({[1,1’-Biphenyl]-4-yl}methyl)(propyl)amine involves its interaction with molecular targets such as enzymes and receptors. The biphenyl core can engage in π-π interactions, while the amine group can form hydrogen bonds with target molecules . These interactions can modulate the activity of biological pathways, leading to various effects.

Comparison with Similar Compounds

[1,1'-Biphenyl]-4-amine (4-Biphenylamine)

  • Structure: Primary amine with a biphenyl group directly attached to the amino group.
  • Molecular Formula : C₁₂H₁₁N (MW: 169.22 g/mol) .
  • Key Differences: Reactivity: As a primary amine, it undergoes faster acylation and alkylation compared to secondary amines like the target compound. Basicity: The primary amino group (pKₐ ~4.6) is more basic than secondary amines due to reduced steric hindrance and electron-donating effects . Applications: Historically used in dye synthesis but restricted due to carcinogenicity concerns .

{[4-(Benzyloxy)phenyl]methyl}(propyl)amine

  • Structure : Secondary amine with a benzyloxy-substituted phenyl group and propyl chain.
  • Molecular Formula: C₁₈H₂₃NO (MW: 269.38 g/mol) .
  • Key Differences :
    • Electronic Effects : The benzyloxy group is electron-donating, enhancing resonance stabilization of the aromatic ring. This may reduce the amine’s nucleophilicity compared to the biphenyl analog.
    • Solubility : Increased polarity from the ether linkage improves solubility in polar aprotic solvents.

(4-Fluorophenyl)(phenyl)methylamine

  • Structure : Secondary amine with a fluorinated diphenylmethyl group.
  • Molecular Formula : C₁₆H₁₈FN (MW: 243.32 g/mol) .
  • Metabolic Stability: Fluorination often enhances metabolic stability in pharmaceutical contexts, a trait absent in the non-fluorinated target compound .

(Butan-2-yl)[(2E)-2-(phenylmethylidene)heptyl]amine

  • Structure : Secondary amine with a branched butyl group and an unsaturated heptyl chain.
  • Molecular Formula : C₁₉H₂₉N (MW: 271.44 g/mol) .
  • Key Differences :
    • Steric Effects : The bulky heptyl chain reduces reactivity in sterically demanding reactions.
    • Physical Properties : Longer alkyl chains increase hydrophobicity, lowering aqueous solubility compared to the biphenyl derivative.

Data Table: Structural and Functional Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Basicity (Relative) Solubility (Relative) Applications
({[1,1'-Biphenyl]-4-yl}methyl)(propyl)amine C₁₇H₂₁N 239.36 Biphenylmethyl, propyl Moderate Low (organic solvents) Organic synthesis, pharmaceuticals
[1,1'-Biphenyl]-4-amine C₁₂H₁₁N 169.22 Biphenyl High Low (organic solvents) Dye intermediates (historical)
{[4-(Benzyloxy)phenyl]methyl}(propyl)amine C₁₈H₂₃NO 269.38 Benzyloxy-phenylmethyl, propyl Low-Moderate Moderate Specialty chemicals
(4-Fluorophenyl)(phenyl)methylamine C₁₆H₁₈FN 243.32 Fluorophenyl, propyl Moderate Low Pharma intermediates
(Butan-2-yl)[(2E)-2-(phenylmethylidene)heptyl]amine C₁₉H₂₉N 271.44 Branched butyl, unsaturated heptyl Low Very Low Material science

Biological Activity

({[1,1'-Biphenyl]-4-yl}methyl)(propyl)amine, a biphenyl derivative, has garnered attention for its potential biological activities. This compound features a biphenyl core that enhances its stability and provides a platform for various functionalizations, making it a candidate for drug discovery and other biological applications. The structural characteristics of this compound facilitate interactions with biological targets, including enzymes and receptors.

Chemical Structure and Properties

The chemical formula of this compound is C_{15}H_{19}N, with a molecular weight of approximately 229.32 g/mol. The presence of both the biphenyl moiety and the propylamine group contributes to its unique chemical properties, including enhanced solubility and reactivity.

The biological activity of this compound is primarily attributed to its ability to engage in π-π interactions with aromatic residues in proteins and form hydrogen bonds through its amine group. These interactions can modulate enzyme or receptor activity, leading to various biological effects.

Antimicrobial Activity

Research indicates that biphenyl derivatives exhibit antimicrobial properties. For instance, studies have demonstrated that structurally similar compounds show significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds often range from 3.12 to 12.5 µg/mL, indicating potent antibacterial effects .

Anticancer Properties

The potential anticancer activity of this compound has been explored in several studies. Compounds with similar biphenyl structures have been investigated for their ability to inhibit cancer cell proliferation. In vitro assays revealed that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival .

Study on Antimycobacterial Activity

In a notable study, derivatives of biphenyl compounds were evaluated for their effectiveness against Mycobacterium tuberculosis. The results indicated that certain analogs exhibited significant activity against different life cycle stages of the bacteria, highlighting the therapeutic potential of biphenyl derivatives in treating tuberculosis .

Synthesis and Evaluation of Biological Activity

A comprehensive evaluation involving the synthesis of this compound was conducted to assess its biological activity. The compound was synthesized using standard organic chemistry techniques and subjected to various assays to determine its interaction with biological targets. The findings suggested promising therapeutic applications due to its ability to modulate enzyme activities relevant to disease processes .

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally related compounds:

Compound NameStructure TypeNotable Activity
EthylamineSimple amineLimited biological activity
IsopropylamineBranched amineModerate antimicrobial effects
BiphenylParent compoundNo significant biological activity
This compoundBiphenyl derivativeSignificant antimicrobial and anticancer properties

This comparison illustrates that this compound possesses enhanced biological activities due to its unique structural features.

Q & A

Basic Research Question

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm the biphenyl backbone, methyl group (-CH₃), and propyl chain. Aromatic protons appear as multiplets (δ 6.8–7.6 ppm), while the amine proton may show broad signals (δ 1.5–2.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (C₁₆H₁₉N, MW 225.33 g/mol) and fragmentation patterns.
  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95%) .

What safety protocols are critical for handling this compound?

Basic Research Question

  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizers.
    Regulatory Status : Classified as non-toxic under standard laboratory conditions, but acute toxicity studies recommend limiting exposure to <10 mg/kg body weight .

How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

Advanced Research Question

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. The biphenyl group’s electron-rich aromatic system may direct electrophilic attacks to the para position.
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF or THF) on reaction kinetics. Polar aprotic solvents enhance nucleophilicity of the amine group .

How can contradictions in reported biological activity data be resolved?

Advanced Research Question

  • Meta-Analysis : Compare IC₅₀ values across studies using standardized assays (e.g., enzyme inhibition or receptor-binding assays).
  • Structural Analogues : Evaluate activity against similar biphenylamines (e.g., N-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]amine) to identify structure-activity relationships (SAR).
  • In Vitro Validation : Use HEK293 or CHO cells transfected with target receptors (e.g., GPCRs) to confirm dose-response curves .

What catalytic systems improve the efficiency of reductive amination in its synthesis?

Advanced Research Question

  • Heterogeneous Catalysts : Pd/C or Raney Ni under H₂ (1–3 atm) for selective reduction of imine intermediates.
  • Homogeneous Catalysts : Chiral Ru complexes for enantioselective synthesis of stereoisomers.
    Optimization : Monitor reaction progress via TLC (Rf = 0.4 in ethyl acetate/hexane, 1:3) and adjust catalyst loading (5–10 mol%) .

What are the thermodynamic parameters for its degradation under acidic conditions?

Advanced Research Question

  • Kinetic Studies : Use pH-dependent stability assays (pH 1–7) at 25–40°C.
  • Thermodynamic Data : ΔH° (enthalpy of degradation) and ΔS° (entropy change) calculated via Arrhenius plots. NIST data for analogous biphenylamines show ΔH° ≈ −85 kJ/mol in HCl .

How does the compound interact with cytochrome P450 enzymes?

Advanced Research Question

  • In Silico Docking : Use AutoDock Vina to model binding poses with CYP3A4 or CYP2D6 isoforms.
  • Metabolite Profiling : LC-MS/MS to identify oxidation products (e.g., hydroxylated biphenyl derivatives).
  • Inhibition Assays : Measure IC₅₀ using human liver microsomes and fluorogenic substrates .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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